molecular formula C13H11FN2O B1489701 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol CAS No. 1990005-78-1

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Cat. No. B1489701
M. Wt: 230.24 g/mol
InChI Key: MGXPNEXXCIYROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol (2CPFP) is an organic compound that has been studied extensively due to its potential applications in the pharmaceutical and medical industries. 2CPFP is a cyclic amide that contains both a cyclopropyl and a phenyl ring, and it is a member of the pyrimidin-4-ol family. 2CPFP has been studied for its ability to act as a prodrug, a precursor to a drug that is metabolized in the body to an active form, as well as its potential to be used as an enzyme inhibitor and a drug transporter.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Pyrimidine derivatives, including those structurally related to "2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol," have been extensively studied for their biological activities. The synthesis of novel pyrimidine derivatives has been explored for potential anti-inflammatory and analgesic activities. A study highlighted the design and synthesis of a series of novel pyrimidine derivatives, demonstrating that these compounds showed significant anti-inflammatory and analgesic activities in biological screenings. The nature of the substituent on the pyrimidine ring played a crucial role in determining the biological activity, with some derivatives exhibiting potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).

Anticancer Activity

Another area of application involves the development of pyrimidine derivatives as anticancer agents. A study described the microwave-assisted synthesis of new fluorinated coumarin-pyrimidine hybrids, which were evaluated for their anticancer activity against human cancer cell lines. Certain compounds within this series exhibited significant cytotoxicity against these cell lines, with IC50 values below 10 μM, indicating their potential as potent anticancer agents (K. M. Hosamani et al., 2015).

Synthesis Methodologies

The exploration of novel synthesis methodologies for pyrimidine derivatives also represents a significant area of research. Studies have described efficient synthesis approaches for various pyrimidine derivatives, highlighting the utility of these methodologies in producing compounds with potential biological activities. For instance, an optimized synthesis strategy for a new class of fluoroquinolone-like antibacterial agents based on a pyrido[1,2-c]pyrimidine core structure was detailed, showcasing the potential of these synthetic routes in generating biologically active compounds (J. Rosen et al., 2009).

properties

IUPAC Name

2-cyclopropyl-4-(3-fluorophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXPNEXXCIYROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
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2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol
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Reactant of Route 6
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-ol

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